Bongkrekic acid (BKA) is a naturally occurring respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans [, ]. It is a polyketide [] classified as a tricarboxylic fatty acid [] with a complex molecular structure featuring a long carbon chain, multiple double bonds, and various functional groups. BKA has garnered significant attention in scientific research due to its potent inhibitory effect on the mitochondrial adenine nucleotide translocator (ANT) [, , ]. This property makes it a valuable tool for studying mitochondrial function, apoptosis, and cellular energy metabolism.
Bongkrekic acid originates from the fermentation of certain foods contaminated with Burkholderia gladioli pathovar cocovenenans. This bacterium thrives in specific environmental conditions that favor its growth and toxin production, such as a neutral pH (6.5–8.0), temperatures between 22–30 °C, and low sodium chloride concentrations . The compound is classified as a tricarboxylic fatty acid with significant unsaturation, contributing to its stability and persistence in food products even after cooking .
The synthesis of bongkrekic acid has been explored through various methods since its first total synthesis by E.J. Corey in 1984, which involved 32 steps. More recent approaches have aimed to streamline this process. For instance, a notable synthesis by Shindo's group in 2009 reduced the total steps to 18 by employing efficient coupling reactions such as Julia olefination and Suzuki coupling. This method utilized three synthesized fragments that were coupled sequentially to produce bongkrekic acid with improved yields .
Bongkrekic acid has a complex molecular structure characterized by multiple carboxylic acid groups and a unique arrangement of carbon chains. Its molecular formula is , with a molecular weight of approximately 386.49 g/mol. The structure includes several unsaturated bonds, contributing to its biological activity and stability .
Bongkrekic acid primarily participates in biochemical reactions that inhibit mitochondrial function. It specifically targets the adenine nucleotide translocator protein within the inner mitochondrial membrane, blocking the transport of adenosine diphosphate into the mitochondria while preventing adenosine triphosphate from exiting .
Bongkrekic acid exerts its toxic effects by inhibiting the adenine nucleotide translocator within mitochondria. This inhibition disrupts normal cellular respiration and ATP production, leading to cellular energy depletion. The mechanism involves:
Bongkrekic acid is characterized by several key physical and chemical properties:
In scientific research, understanding its mechanism can provide insights into mitochondrial function and potential therapeutic targets for related diseases caused by mitochondrial dysfunctions.
This comprehensive analysis underscores the significance of bongkrekic acid not only as a toxic compound but also as a critical subject for ongoing research in biochemistry and food safety.
The initial documentation of bongkrekic acid poisoning dates to 1895 in Java, Indonesia, during a lethal outbreak linked to tempe bongkrek—a traditional fermented coconut pulp cake. This inexpensive protein source was a dietary staple, but improper fermentation led to fatal intoxications. Dutch microbiologists Willem Karel Mertens and Albertus Gerrit van Veen from the Eijkman Institute in Jakarta identified the causative agent in the 1930s during an economic depression that spurred unsafe homemade production. They isolated the bacterium Pseudomonas cocovenenans (later reclassified as Burkholderia gladioli pathovar cocovenenans) and its associated toxin from contaminated coconut substrates [1] [5] [7].
The toxin derives its name from the Indonesian food bongkrek. Initially termed "bongkrek acid" or "asam bongkrek" in local contexts, its systematic name was standardized as (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid following structural elucidation in the late 1950s. This reclassification occurred as genetic analyses in the 1980s–1990s revealed that Burkholderia cocovenenans was a pathovar of Burkholderia gladioli, leading to the current designation: Burkholderia gladioli pathovar cocovenenans [1] [2] [6].
Burkholderia gladioli pathovar cocovenenans is a Gram-negative, aerobic rod bacterium ubiquitously present in soil and plant environments across Asia, Africa, and China. Unlike non-pathogenic B. gladioli strains, this pathovar possesses the bon gene cluster, responsible for bongkrekic acid biosynthesis, acquired through horizontal gene transfer. Genomic studies confirm this cluster resides on chromosome 1, with CRISPR arrays indicating evolutionary adaptation [2] [4] [6].
Ecologically, the pathovar thrives under specific conditions:
Table 1: Environmental Factors Influencing Bongkrekic Acid Synthesis
Factor | Optimal Range for Toxin Production | Effect on Bacterial Growth |
---|---|---|
Temperature | 22–30°C | Maximized at 30–37°C |
pH | 6.5–8.0 | Inhibited below pH 5.5 |
NaCl Concentration | <2% | Inhibited above 6% |
Lipid Source | Coconut oil, corn lipids | Enhanced by oleic acid |
This ecological niche explains recurrent contamination in fermented foods, where bacterial proliferation precedes toxin synthesis under permissive conditions [4] [5].
Bongkrekic acid poisoning represents a critical yet underrecognized public health threat, with a case-fatality rate of 40–100% depending on region and exposure. Indonesia historically reports 60% mortality, while outbreaks in China range from 40% to 100% lethality. Since 1975, over 3000 cases have been documented globally, primarily in Indonesia, China, and Mozambique [1] [3] [5].
Table 2: Documented Bongkrekic Acid Outbreaks (Selected Cases)
Region (Country) | Year | Food Source | Cases (Deaths) | Mortality Rate |
---|---|---|---|---|
Central Java (Indonesia) | 2007 | Fermented soybean pulp | 30 (10) | 33.3% |
Yunnan (China) | 2014 | Fermented corn flour snacks | 22 (5) | 22.7% |
Mozambique | 2015 | Fermented corn beverage (pombe) | 234 (75) | 32.0% |
Heilongjiang (China) | 2020 | Fermented corn flour | 9 (9) | 100% |
Guangdong (China) | 2018–2020 | Wet rice noodles, wood ear mushrooms | 21 (9) | 42.9% |
Contemporary epidemiological studies reveal shifting contamination patterns:
Climate change and global food trade pose risks for wider dissemination, particularly as the bon gene cluster occurs in 15% of sequenced B. gladioli genomes worldwide. This warrants enhanced surveillance beyond historically affected areas [2] [6].
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